molecular formula C19H22FN3O2 B15289291 Azaperone N-Oxide CAS No. 66065-28-9

Azaperone N-Oxide

Cat. No.: B15289291
CAS No.: 66065-28-9
M. Wt: 343.4 g/mol
InChI Key: LXVWCYCQAMQKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaperone N-Oxide is a derivative of azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug. Azaperone is primarily used as a tranquilizer in veterinary medicine, particularly for pigs and elephants . This compound retains many of the pharmacological properties of azaperone but has distinct chemical characteristics due to the presence of the N-oxide functional group.

Preparation Methods

The synthesis of Azaperone N-Oxide typically involves the oxidation of azaperone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Azaperone N-Oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, m-CPBA, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Azaperone N-Oxide exerts its effects primarily through its interaction with dopamine receptors. It acts as a dopamine antagonist, blocking the action of dopamine in the brain. This leads to its sedative and tranquilizing effects . The N-oxide functional group may also influence its binding affinity and selectivity for different receptor subtypes .

Comparison with Similar Compounds

Azaperone N-Oxide is similar to other N-oxide derivatives of neuroleptic drugs, such as haloperidol N-oxide and fluanisone N-oxide. it is unique in its specific pharmacological profile and its use in veterinary medicine . Other similar compounds include:

This compound stands out due to its specific application in tranquilizing large animals like elephants and its unique chemical properties .

Biological Activity

Azaperone N-Oxide is a derivative of azaperone, a butyrophenone neuroleptic primarily used in veterinary medicine for its sedative and tranquilizing effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is formed through the oxidation of azaperone, which enhances its pharmacological profile. The compound undergoes biotransformation in the liver, where it is metabolized into several derivatives, including an oxidized pyridinyl derivative and an N-oxide . Studies have shown that various metabolites of azaperone are generated under different conditions, indicating a complex metabolic pathway that may influence its biological activity.

Pharmacological Effects

This compound exhibits several pharmacological effects that are significant in both veterinary and potential human applications:

  • Sedative and Anxiolytic Effects : Azaperone is widely recognized for its sedative properties in animals, particularly in managing stress during transport and handling. In a study involving wild white rhinoceroses, azaperone was compared to midazolam to assess its efficacy in mitigating stress responses during transportation. Results indicated that while both drugs were effective, midazolam provided superior anxiolytic effects .
  • Impact on Hematological Parameters : The administration of azaperone resulted in notable changes in hematological parameters. In rhinoceroses treated with azaperone, there was an increase in the neutrophil-to-lymphocyte ratio and alterations in serum cortisol levels, indicative of a stress response . These findings suggest that while azaperone can effectively reduce anxiety, it may also provoke physiological stress responses.
  • Neuroleptic Activity : As a member of the butyrophenone class, azaperone exhibits neuroleptic activity by antagonizing dopamine receptors. This mechanism is crucial for its use in controlling aggressive behavior in animals. The N-Oxide form may enhance this activity due to improved receptor binding affinity or altered pharmacokinetics.

Study 1: Effects on Transport Stress in Rhinoceroses

In a comparative study involving the transport of rhinoceroses, azaperone was administered to evaluate its impact on stress-related hematological changes. Blood samples taken before and after transport showed significant variations in leukocyte counts and cortisol levels, highlighting the compound's role in managing transport-related stress but also indicating potential adverse effects on immune function .

Study 2: Metabolic Pathways

Research into the metabolic pathways of azaperone revealed that the compound's conversion to N-Oxide significantly alters its biological activity. The primary metabolite identified was an oxidized pyridinyl derivative, which may have distinct pharmacological effects compared to the parent compound. This finding emphasizes the importance of understanding drug metabolism when evaluating efficacy and safety profiles .

Comparative Analysis of Biological Activity

PropertyAzaperoneThis compound
Sedative EffectStrongModerate
Anxiolytic EffectModerateLow
Impact on Cortisol LevelsIncreasesUncertain
Metabolite FormationMultipleFewer
Neuroleptic ActivityHighPotentially Higher

Properties

CAS No.

66065-28-9

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one

InChI

InChI=1S/C19H22FN3O2/c20-17-8-6-16(7-9-17)18(24)4-3-13-23(25)14-11-22(12-15-23)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2

InChI Key

LXVWCYCQAMQKDH-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1C2=CC=CC=N2)(CCCC(=O)C3=CC=C(C=C3)F)[O-]

Origin of Product

United States

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